molecular formula C9H16O5 B6598215 2-(5-hydroxypentyl)-2-methylpropanedioic acid CAS No. 1445876-91-4

2-(5-hydroxypentyl)-2-methylpropanedioic acid

Cat. No.: B6598215
CAS No.: 1445876-91-4
M. Wt: 204.22 g/mol
InChI Key: ZNHNCRYUFQTDEN-UHFFFAOYSA-N
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Description

2-(5-hydroxypentyl)-2-methylpropanedioic acid is an organic compound with a unique structure that includes a hydroxyl group attached to a pentyl chain, which is further connected to a methylpropanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-hydroxypentyl)-2-methylpropanedioic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropanedioic acid and 5-bromopentanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Procedure: The 5-bromopentanol is reacted with 2-methylpropanedioic acid in the presence of sodium hydroxide. The reaction mixture is heated to promote the substitution of the bromine atom with the hydroxyl group, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like crystallization or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-hydroxypentyl)-2-methylpropanedioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl group can yield 2-(5-oxopentyl)-2-methylpropanedioic acid.

    Reduction: Reduction can produce 2-(5-hydroxypentyl)-2-methylpropanediol.

    Substitution: Substitution reactions can lead to compounds like 2-(5-chloropentyl)-2-methylpropanedioic acid.

Scientific Research Applications

2-(5-hydroxypentyl)-2-methylpropanedioic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.

    Industry: Utilized in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-(5-hydroxypentyl)-2-methylpropanedioic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways: It can modulate metabolic pathways, potentially affecting processes like energy production or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-hydroxyhexyl)-2-methylpropanedioic acid
  • 2-(4-hydroxypentyl)-2-methylpropanedioic acid
  • 2-(5-hydroxypentyl)-2-ethylpropanedioic acid

Uniqueness

2-(5-hydroxypentyl)-2-methylpropanedioic acid is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(5-hydroxypentyl)-2-methylpropanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-9(7(11)12,8(13)14)5-3-2-4-6-10/h10H,2-6H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHNCRYUFQTDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCO)(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445876-91-4
Record name 2-(5-hydroxypentyl)-2-methylpropanedioic acid
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